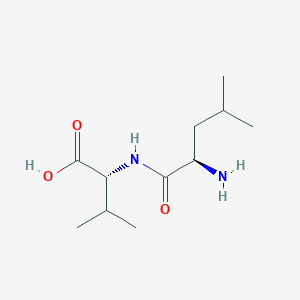

D-Leu-D-Val-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leu-D-Val-OH typically involves the coupling of D-leucine and D-valine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, protecting groups are used to prevent unwanted side reactions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

D-Leu-D-Val-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the peptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

D-Leu-D-Val-OH has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of peptide synthesis and modification.

Biology: this compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: The compound has potential therapeutic applications, including as a building block for peptide-based drugs.

Industry: This compound is used in the development of bioadhesive materials and hydrogels for biomedical applications

Mechanism of Action

The mechanism of action of D-Leu-D-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The D-amino acid residues in the peptide can confer resistance to enzymatic degradation, enhancing its stability and bioavailability. The compound can modulate various biological pathways, including those involved in cell signaling and immune responses .

Comparison with Similar Compounds

Similar Compounds

D-Leu-D-Ile-OH: Similar to D-Leu-D-Val-OH but contains isoleucine instead of valine.

D-Leu-D-Ala-OH: Contains alanine instead of valine.

D-Leu-D-Phe-OH: Contains phenylalanine instead of valine.

Uniqueness

This compound is unique due to its specific combination of D-leucine and D-valine, which imparts distinct physicochemical properties and biological activities. The presence of D-amino acids enhances its stability and resistance to proteolytic enzymes, making it a valuable compound for various applications .

Biological Activity

D-Leu-D-Val-OH, a dipeptide composed of D-leucine (D-Leu) and D-valine (D-Val), has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various pathogens, and potential clinical applications.

Overview of D-Amino Acids

D-amino acids, including D-Leu and D-Val, are non-standard amino acids that play significant roles in various biological processes. Unlike their L-counterparts, D-amino acids have been shown to exhibit unique properties that can influence microbial behavior and cellular functions. Their incorporation into peptides can alter the bioactivity of these compounds, making them valuable in therapeutic applications.

-

Antimicrobial Activity :

- D-amino acids have been reported to inhibit bacterial growth and biofilm formation. For instance, studies show that various D-amino acids can reduce the attachment of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa to eukaryotic cells, thereby decreasing their virulence .

- D-Leu has demonstrated effectiveness in disrupting biofilms formed by Xanthomonas citri, suggesting a potential mechanism through which it could reduce pathogenicity in agricultural contexts .

- Cellular Protection :

Antimicrobial Effects

A study assessed the effects of various D-amino acids on Acinetobacter baumannii and Pseudomonas aeruginosa. Key findings included:

- Biofilm Inhibition : At concentrations as low as 2 mM, certain D-amino acids inhibited biofilm formation by 35%–86% in A. baumannii and 10%–30% in P. aeruginosa.

- Cell Attachment Reduction : The attachment of A. baumannii to human lung cells was significantly reduced by several D-amino acids including D-Leu .

| D-Amino Acid | Effect on Biofilm Formation | Effect on Cell Attachment |

|---|---|---|

| D-Leu | Moderate inhibition | Significant reduction |

| D-Val | Mild inhibition | Moderate reduction |

| D-Cys | Strong inhibition | Significant reduction |

Therapeutic Applications

This compound's potential therapeutic applications extend beyond antimicrobial effects:

- Cancer Research : Emerging evidence suggests that D-amino acids may play a role in cancer treatment by modulating tumor growth and metastasis. Their unique properties could be harnessed to develop novel cancer therapies .

- Neurological Disorders : Recent studies indicate that D-amino acids may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .

Properties

CAS No. |

76248-09-4 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1 |

InChI Key |

MDSUKZSLOATHMH-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.